Paliperidone-d4

概要

説明

Molecular Structure Analysis

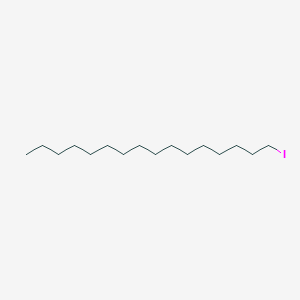

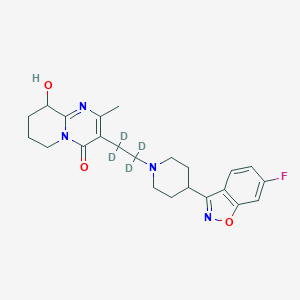

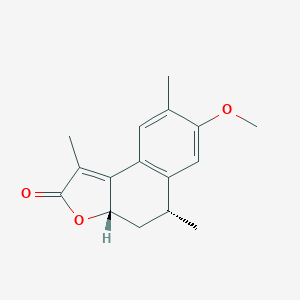

Paliperidone-d4 has a molecular formula of C23H23D4FN4O3 and a formula weight of 430.5 . The presence of a hydroxyl group in the paliperidone molecule confers increased hydrophilicity to this drug compared with its parent, risperidone .Physical And Chemical Properties Analysis

Paliperidone-d4 is a solid substance . It is slightly soluble in chloroform, DMSO, and methanol . The presence of a hydroxyl group in the paliperidone molecule confers increased hydrophilicity to this drug compared with its parent, risperidone .科学的研究の応用

Treatment of Schizophrenia

Paliperidone-d4: , as a derivative of Paliperidone, is primarily used in the treatment of schizophrenia. Studies have shown that Paliperidone can significantly reduce the Positive and Negative Syndrome Scale (PANSS) score in patients, indicating an improvement in schizophrenic symptoms . The long-acting injectable form, Paliperidone palmitate, has been demonstrated to be effective in managing treatment adherence, a common issue in schizophrenia therapy .

Bipolar Disorder Management

In addition to schizophrenia, Paliperidone is also utilized in managing bipolar disorder. It helps in stabilizing mood and reducing the frequency of mood swings. Research involving individual participant data (IPD) and clinical study reports (CSRs) has provided insights into the benefits and potential harms of Paliperidone in treating bipolar disorder .

Reduction of Treatment Failure

Paliperidone palmitate has shown superiority over oral antipsychotics in reducing the rate of treatment failure in real-world settings. This includes preventing arrest/incarceration, psychiatric hospitalization, and suicide among patients with schizophrenia .

Safety and Tolerability in Long-term Use

Long-term studies have evaluated the safety and tolerability of Paliperidone palmitate, finding it generally well-tolerated with a low rate of treatment-emergent adverse events. This makes it a viable option for long-term treatment plans for patients with schizophrenia .

Efficacy in Acute Symptomatic Schizophrenia

Clinical trials have assessed the efficacy of Paliperidone palmitate in treating acute symptomatic schizophrenia. The results indicate significant improvement in PANSS total scores, with the medication being efficacious from the early stages of treatment and maintained throughout the study period .

Impact on Treatment Adherence

The long-acting nature of Paliperidone palmitate injections has a positive impact on treatment adherence. By reducing the frequency of dosing compared to daily oral medications, it helps ensure that patients receive their medication consistently, which is crucial for managing chronic conditions like schizophrenia .

作用機序

Target of Action

Paliperidone, the active metabolite of risperidone, primarily targets central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug.

Mode of Action

The exact mechanism of action of Paliperidone is unknown but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that Paliperidone binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain.

Pharmacokinetics

Paliperidone is minimally metabolized by the cytochrome P450 2D6 and cytochrome P450 3A4 enzymes . These are suggested to play a clinically irrelevant role overall . Paliperidone is excreted 59% into urine unmetabolized and 11% into feces . The pharmacokinetics of Paliperidone after intramuscular administration of its long-acting 3-month formulation palmitate ester at various doses and at different injection sites (deltoid and gluteal muscles) has been characterized .

Result of Action

The molecular and cellular effects of Paliperidone’s action are complex and involve multiple pathways. It has been suggested that the single hydroxyl group of Paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades . These differences in signaling at the cellular level could lead to differences between Paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects .

Safety and Hazards

特性

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-FJVJJXCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649386 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paliperidone-d4 | |

CAS RN |

1020719-55-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Paliperidone-d4 used as an internal standard in the analysis of Paliperidone in human plasma?

A: Paliperidone-d4 is used as an internal standard due to its structural similarity to Paliperidone. This similarity results in comparable extraction recoveries and chromatographic behavior to the analyte, Paliperidone, during sample preparation and analysis. The use of a stable isotope-labeled analog like Paliperidone-d4 helps to correct for variations during sample processing and analysis, ultimately leading to more accurate and reliable quantification of Paliperidone in plasma samples [].

Q2: How does the use of Paliperidone-d4 contribute to the validation of the LC-MS/MS method described in the paper?

A2: The inclusion of Paliperidone-d4 is crucial for method validation in several ways:

- Accuracy and Precision: By comparing the signal from Paliperidone to the known concentration of Paliperidone-d4, researchers can accurately determine Paliperidone concentrations in the plasma samples. This comparison helps to minimize the impact of any variations during sample preparation or analysis [].

- Recovery Assessment: The similar extraction efficiencies of Paliperidone and Paliperidone-d4 allow for the assessment of overall method recovery. High and consistent recoveries for both compounds indicate robust and reliable sample preparation [].

- Linearity and Range: The use of Paliperidone-d4 contributes to the establishment of a reliable calibration curve, ensuring accurate quantification of Paliperidone within a specific concentration range [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)